molecular formula C10H11N3O B2412316 4-Imidazol-1-yl-2-methoxyaniline CAS No. 1021426-47-0

4-Imidazol-1-yl-2-methoxyaniline

Cat. No. B2412316
CAS RN: 1021426-47-0
M. Wt: 189.218
InChI Key: NDRYBXYOJFDWLK-UHFFFAOYSA-N
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Description

“4-Imidazol-1-yl-2-methoxyaniline” is a compound with the CAS Number: 1021426-47-0 . It has a molecular weight of 189.22 and is a powder in its physical form . The IUPAC name for this compound is 4-(1H-imidazol-1-yl)-2-methoxyaniline .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “4-Imidazol-1-yl-2-methoxyaniline” is represented by the InChI code: 1S/C10H11N3O/c1-14-10-6-8 (2-3-9 (10)11)13-5-4-12-7-13/h2-7H,11H2,1H3 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is a key component to functional molecules that are used in a variety of everyday applications . It shows both acidic and basic properties . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .


Physical And Chemical Properties Analysis

“4-Imidazol-1-yl-2-methoxyaniline” is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives have been investigated for their antibacterial potential. Researchers have synthesized various imidazole-containing compounds, including 4-Imidazol-1-yl-2-methoxyaniline, and evaluated their efficacy against bacterial strains. These compounds may serve as promising candidates for combating bacterial infections .

Antioxidant Properties

Studies have explored the antioxidant activity of imidazole derivatives. 4-Imidazol-1-yl-2-methoxyaniline has been assessed for its ability to scavenge free radicals. Its antioxidant potential could have implications in preventing oxidative stress-related diseases .

Anti-Inflammatory Effects

Imidazole-based compounds have demonstrated anti-inflammatory properties. Researchers have investigated their impact on inflammatory pathways, and 4-Imidazol-1-yl-2-methoxyaniline might contribute to modulating inflammation .

Antitumor Activity

Certain imidazole derivatives exhibit antitumor effects. While specific studies on 4-Imidazol-1-yl-2-methoxyaniline are limited, its structural features suggest potential antitumor properties. Further research is warranted to explore this aspect .

Antidiabetic Potential

Imidazole-containing compounds have been studied for their antidiabetic activity. Although data on 4-Imidazol-1-yl-2-methoxyaniline are scarce, its unique structure may contribute to glucose regulation or insulin sensitivity .

Antiviral Applications

Imidazole derivatives, including 4-Imidazol-1-yl-2-methoxyaniline, have been investigated for antiviral properties. These compounds may inhibit viral replication or entry, making them relevant in the context of viral infections .

Mechanism of Action

Target of Action

4-Imidazol-1-yl-2-methoxyaniline, an imidazole derivative, has been found to have a wide range of biological activities. Imidazole derivatives have been reported to exhibit excellent selectivity activity against Toxoplasma gondii versus host cells . This suggests that the primary targets of 4-Imidazol-1-yl-2-methoxyaniline could be the cellular components of T. gondii.

Mode of Action

Imidazole derivatives are known to interact with their targets and cause changes that restrict the growth ofT. gondii

Biochemical Pathways

Given its potential activity againstT. gondii, it may interfere with the life cycle of this parasite, affecting its ability to infect host cells and reproduce .

Pharmacokinetics

Imidazole compounds are generally known for their good tissue penetration and permeability , which could influence the bioavailability of 4-Imidazol-1-yl-2-methoxyaniline.

Result of Action

The result of the action of 4-Imidazol-1-yl-2-methoxyaniline is likely the inhibition of the growth of T. gondii, as suggested by studies on imidazole derivatives . This could lead to a decrease in the severity of toxoplasmosis in infected individuals.

Action Environment

The action, efficacy, and stability of 4-Imidazol-1-yl-2-methoxyaniline could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances could potentially interact with 4-Imidazol-1-yl-2-methoxyaniline, affecting its action.

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

4-imidazol-1-yl-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-10-6-8(2-3-9(10)11)13-5-4-12-7-13/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRYBXYOJFDWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Imidazol-1-yl-2-methoxyaniline

CAS RN

1021426-47-0
Record name 4-(1H-imidazol-1-yl)-2-methoxyaniline
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